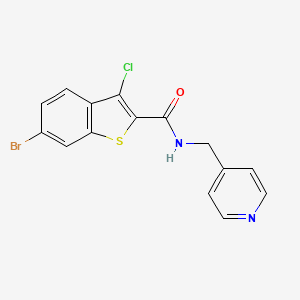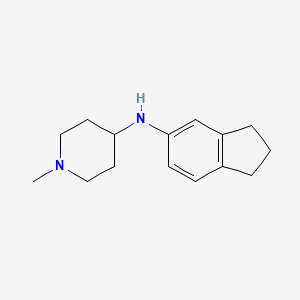
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. PTC-209 is a member of the thiophene carboxamide family of compounds and has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.
Wirkmechanismus
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide exerts its inhibitory effect on BMI-1 by binding to a specific site on the protein known as the compound binding pocket. This binding prevents the interaction between BMI-1 and its target genes, thereby inhibiting the self-renewal of cancer stem cells.
Biochemical and Physiological Effects:
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effect on BMI-1, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth in animal models, and sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide for lab experiments is its specificity for BMI-1. This specificity allows researchers to study the role of BMI-1 in cancer stem cell self-renewal and the potential of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide as a therapeutic agent for cancer treatment. However, one limitation of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide and its potential as a therapeutic agent for cancer treatment. These include:
1. Combination therapy: 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been shown to sensitize cancer cells to chemotherapy. Future studies could explore the potential of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in combination with other chemotherapeutic agents.
2. Biomarker identification: The identification of biomarkers that predict response to 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide could help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in humans.
4. Alternative delivery methods: The development of alternative delivery methods, such as nanoparticles or liposomes, could improve the solubility and bioavailability of 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide in vivo.
In conclusion, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide is a promising small molecule inhibitor with potential as a therapeutic agent for cancer treatment. Its specificity for BMI-1 and ability to inhibit cancer stem cell self-renewal make it an attractive target for further research. However, further studies are needed to evaluate its safety and efficacy in humans and to explore potential combination therapies and alternative delivery methods.
Synthesemethoden
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of 3-pyridinemethanol with thiophene-2-carboxylic acid to form 3-pyridinemethyl thiophene-2-carboxylate. This intermediate is then reacted with piperidine and chlorosulfonic acid to form 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and plays a critical role in the self-renewal of cancer stem cells. By inhibiting the activity of BMI-1, 4-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)-2-thiophenecarboxamide has the potential to prevent the self-renewal of cancer stem cells and thereby inhibit the growth and spread of cancer.
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(18-11-13-5-4-6-17-10-13)15-9-14(12-23-15)24(21,22)19-7-2-1-3-8-19/h4-6,9-10,12H,1-3,7-8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZIQOYWPXFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5135027.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-iodobenzamide](/img/structure/B5135030.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B5135031.png)

![3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate](/img/structure/B5135047.png)


![5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)
![1-(3-bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5135099.png)
![N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5135102.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate](/img/structure/B5135107.png)
![3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5135120.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5135124.png)